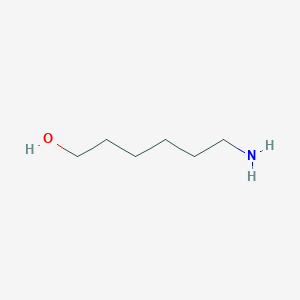

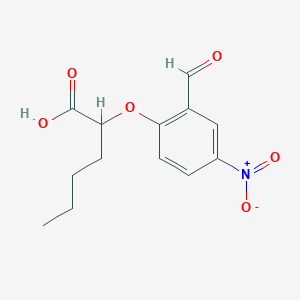

2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidinedione derivatives often involves multi-step reactions starting from basic pyrimidine structures or through condensation reactions involving guanidine or urea derivatives with diketones or similar precursors. For instance, Katakami et al. (1992) described the synthesis of N-substituted pyrimidinedione derivatives showing class III antiarrhythmic activity, indicating a complex synthesis pathway involving specific functional groups addition to the pyrimidine ring (Katakami et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by the presence of a pyrimidine ring substituted with various functional groups that significantly impact their chemical behavior and biological activity. Gangjee et al. (2009) reported on the crystal structure of thieno[2,3-d]pyrimidines, a related class, showing how substitutions at different positions affect the molecule's interaction with biological targets (Gangjee et al., 2009).

Chemical Reactions and Properties

Pyrimidinediones undergo various chemical reactions, such as cycloaddition, halogenation, and nucleophilic substitution, based on their functional group chemistry. Noguchi et al. (1990) described cycloaddition reactions of pyrimidinediones, highlighting their versatility in forming complex heterocyclic structures (Noguchi et al., 1990).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are essential for understanding the material aspects of these compounds. The crystalline structure, solubility in various solvents, and phase behavior under different temperatures can be significantly influenced by the nature and position of substituents on the pyrimidine ring. For example, the isostructural nature and hydrogen-bonded sheet formations of certain substituted pyrimidines were detailed by Trilleras et al. (2009), providing insights into their solid-state properties (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)-, and its analogs are shaped by their functional groups, leading to a range of reactivities and interactions. These properties include acid-base behavior, reactivity towards nucleophiles and electrophiles, and the ability to form complexes with metals or to undergo redox reactions. Studies by Craciun et al. (1998) on the tautomerism of pyrimidinones highlight the dynamic nature of these compounds in solution and their chemical versatility (Craciun et al., 1998).

Scientific Research Applications

Chemical Synthesis and Derivatization

- Synthesis of Pyrimidine Derivatives : A study by Lal and Gidwani (1993) explored the synthesis of substituted 6-(4,5-dimethoxy-2-vinylphenyl)-2,4-(1H, 3H) pyrimidinediones. These compounds were found to undergo ring closure to form 5H-indeno[1,2-d]pyrimidines and pyrimido[6,1-a]isoindoles, depending on the nature of substitution in the pyrimidine ring (Lal & Gidwani, 1993).

Biochemical Applications

Inhibition of HIV-1 and HIV-2 : Buckheit et al. (2007) investigated 2,4(1H,3H)-pyrimidinedione derivatives for their potent inhibitory activity against HIV-1 and HIV-2. Their study highlighted the importance of the molecular structure in fitting into the binding pocket of the inhibitors (Buckheit et al., 2007).

Cycloaddition Reactions for Novel Compounds : Research by Walsh and Wamhoff (1989) focused on electron-rich 6-vinyl- and 6-(azavinyl)pyrimidinediones. These compounds were used in cycloaddition reactions to create pyrido[2,3-d]pyrimidines and quinazolines, indicating their utility in synthesizing diverse chemical structures (Walsh & Wamhoff, 1989).

Synthesis of Bromosubstituted Derivatives : Kinoshita et al. (1992) synthesized 5-nitro-2,4(1H,3H)-pyrimidinediones with bromo substituted side chains. These derivatives demonstrate the versatility of pyrimidinediones in chemical synthesis (Kinoshita et al., 1992).

Pharmaceutical Research

Development of Antiarrhythmic Agents : A study by Katakami et al. (1992) on 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)- pyrimidinedione derivatives revealed their potential as class III antiarrhythmic agents. This research underscores the pharmacological significance of pyrimidinedione derivatives (Katakami et al., 1992).

Structural Studies in Crystallography : Low et al. (1996) examined the structure of 6-amino-5-hydroxyiminomethyl-1-methyl-2,4(1H,3H)-pyrimidinedione hydrate. Their study provided insights into the hydrogen-bonding patterns and three-dimensional network of these compounds, relevant for crystallographic analysis (Low et al., 1996).

Chemical Characterization and Reactions : Noguchi et al. (1990) characterized 5,6-Dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinedione intermediates. Their cycloaddition reaction with olefinic dienophiles led to the creation of quinazoline derivatives (Noguchi et al., 1990).

properties

IUPAC Name |

6-amino-5-ethyl-5-pentan-2-ylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-4-6-7(3)11(5-2)8(12)13-10(16)14-9(11)15/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPRFRZKLHZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=NC(=O)NC1=O)N)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid | |

CAS RN |

330593-15-2 |

Source

|

| Record name | 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330593152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527K5G60J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)